6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
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Overview
Description
6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a methyl group and a trifluoromethylphenyl group, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one typically involves the reaction of 2-(trifluoromethyl)aniline with 6-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like H₂ with Pd/C, and bases like NaH or LDA. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 1-Methyl-6-(3-(trifluoromethyl)phenyl)-2-thiobiurea
Uniqueness
6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H13F3N2O |
---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
6-methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
InChI |
InChI=1S/C12H13F3N2O/c1-7-6-16-10(11(18)17-7)8-4-2-3-5-9(8)12(13,14)15/h2-5,7,10,16H,6H2,1H3,(H,17,18) |
InChI Key |
DXEXLVYEQYRYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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